molecular formula C15H13ClO4 B13929417 4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13929417
M. Wt: 292.71 g/mol
InChI Key: HFPTZERUMAQHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester typically involves the esterification of 4-hydroxy-6-chloro-2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. The esterification process is followed by purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents and a base to facilitate the reaction.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 4-Hydroxy-6-chloro-2-naphthalenecarboxylic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Quinones or dihydro derivatives of the original compound.

Scientific Research Applications

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The chloro substituent may enhance the compound’s binding affinity to certain targets, while the naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetyloxy)-2-naphthalenecarboxylic acid ethyl ester: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    6-Chloro-2-naphthalenecarboxylic acid ethyl ester: Lacks the acetyloxy group, which may reduce its potential as a leaving group in reactions.

    4-Hydroxy-6-chloro-2-naphthalenecarboxylic acid: The parent compound without esterification, which may have different solubility and reactivity.

Uniqueness

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester is unique due to the presence of both the acetyloxy and chloro groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups with the naphthalene ring structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13ClO4

Molecular Weight

292.71 g/mol

IUPAC Name

ethyl 4-acetyloxy-6-chloronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13ClO4/c1-3-19-15(18)11-6-10-4-5-12(16)8-13(10)14(7-11)20-9(2)17/h4-8H,3H2,1-2H3

InChI Key

HFPTZERUMAQHQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.